

Application Notes and Protocols for the Detection of H2Bmy85frx

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H2Bmy85frx

Cat. No.: B15186974

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Introduction

H2Bmy85frx is a novel post-translationally modified form of the human histone H2B protein. Emerging research suggests that **H2Bmy85frx** plays a critical role in the regulation of gene expression in response to cellular stress, particularly in the context of oncogenic signaling. The modification, a unique myristoylation at position 85, is hypothesized to alter chromatin structure and accessibility, thereby influencing the transcription of genes involved in cell cycle progression and apoptosis. The detection and quantification of **H2Bmy85frx** are crucial for elucidating its biological function and exploring its potential as a biomarker in drug development.

This document provides detailed protocols and application notes for the use of the hypothetical **H2Bmy85frx** Detection Kit, a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of **H2Bmy85frx** in cell lysates and tissue extracts.

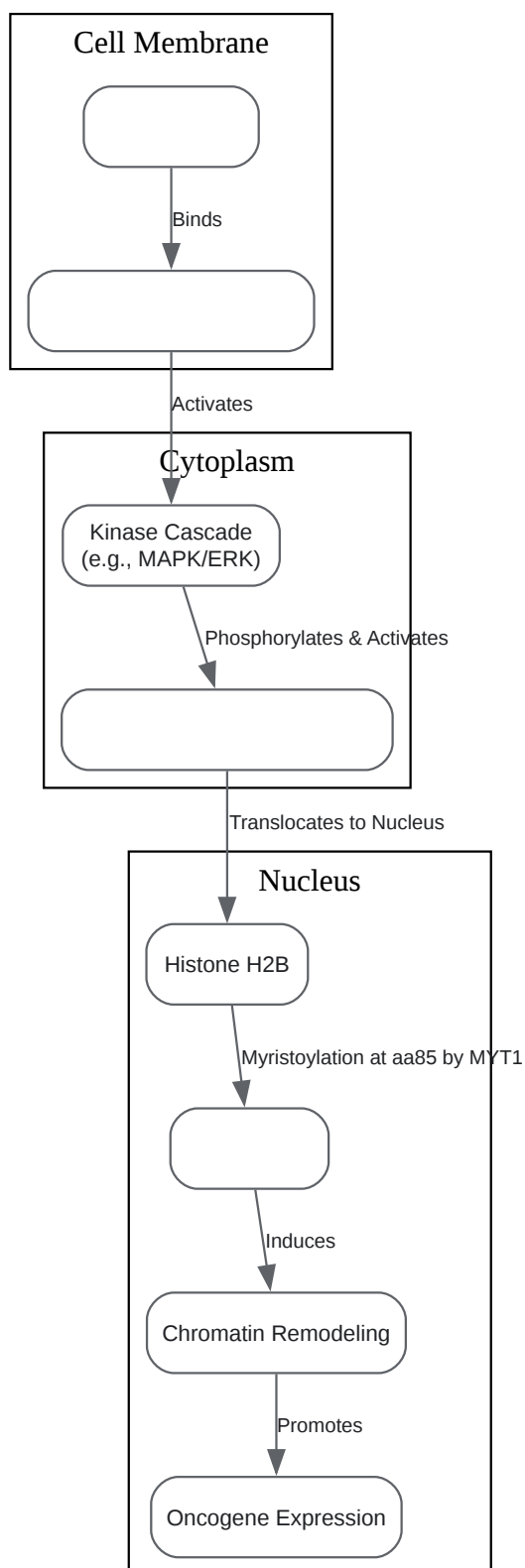
Product Information

Product Name	H2Bmy85frx Detection Kit
Catalog Number	H2B-85FRX-D1
Assay Type	Sandwich ELISA
Sample Type	Cell Lysates, Tissue Extracts
Sensitivity	10 pg/mL
Assay Range	15.6 pg/mL - 1000 pg/mL
Specificity	Human H2Bmy85frx
Storage	4°C

Assay Principle

The **H2Bmy85frx** Detection Kit is a solid-phase sandwich ELISA. A microplate is pre-coated with a monoclonal antibody specific for the H2B protein. Standards and samples are pipetted into the wells, and any H2B protein present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated monoclonal antibody specific for the **H2Bmy85frx** modification is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, streptavidin-HRP is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of **H2Bmy85frx** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

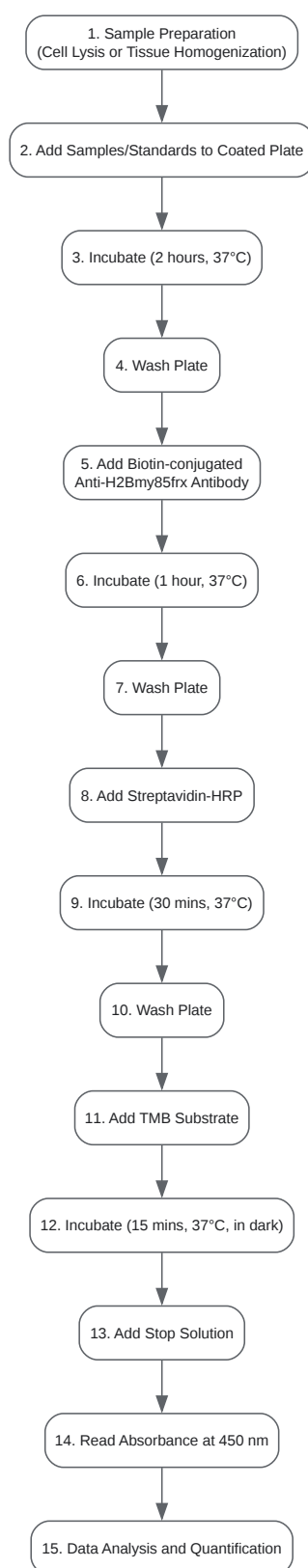
Signaling Pathway



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Figure 1. Hypothetical signaling pathway leading to **H2Bmy85frx** formation and subsequent gene expression.

Experimental Workflow



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Figure 2. Experimental workflow for the **H2Bmy85frx** Detection Kit.

Experimental Protocols

A. Reagent Preparation

- **H2Bmy85frx** Standard: Reconstitute the lyophilized **H2Bmy85frx** standard with 1 mL of Sample Diluent to create a stock solution of 1000 pg/mL. Allow to sit for 10 minutes with gentle agitation.
- Working Standards: Create a 7-point standard curve by performing serial dilutions of the stock solution in Sample Diluent as indicated in the table below. The Sample Diluent serves as the zero standard (0 pg/mL).

Standard	Concentration (pg/mL)	Volume of Standard	Volume of Sample Diluent
7	1000	500 µL of Stock	0 µL
6	500	250 µL of Std. 7	250 µL
5	250	250 µL of Std. 6	250 µL
4	125	250 µL of Std. 5	250 µL
3	62.5	250 µL of Std. 4	250 µL
2	31.25	250 µL of Std. 3	250 µL
1	15.625	250 µL of Std. 2	250 µL

- Wash Buffer: Dilute the 20X Wash Buffer concentrate with deionized water to prepare 1X Wash Buffer.

B. Sample Preparation

- Cell Lysates:
 - Collect cells by centrifugation.
 - Resuspend the cell pellet in 1X Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration (e.g., by BCA assay).
- Dilute the lysate to a final concentration of 1-5 mg/mL with Sample Diluent.
- Tissue Extracts:
 - Homogenize the tissue in 1X Tissue Lysis Buffer.
 - Centrifuge at 14,000 x g for 30 minutes at 4°C.
 - Collect the supernatant, determine the protein concentration, and dilute as for cell lysates.

C. Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
- Cover the plate and incubate for 2 hours at 37°C.
- Aspirate each well and wash, repeating the process three times for a total of four washes with 1X Wash Buffer (300 µL per well).
- Add 100 µL of the Biotin-conjugated Anti-**H2Bmy85frx** Antibody to each well.
- Cover the plate and incubate for 1 hour at 37°C.
- Repeat the wash step as in C4.
- Add 100 µL of Streptavidin-HRP to each well.
- Cover the plate and incubate for 30 minutes at 37°C.
- Repeat the wash step as in C4.

- Add 90 µL of TMB Substrate to each well.
- Incubate for 15 minutes at 37°C in the dark.
- Add 50 µL of Stop Solution to each well.
- Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.
- Use the standard curve to determine the concentration of **H2Bmy85frx** in the samples.
- If samples were diluted, multiply the concentration by the dilution factor.

Performance Characteristics

Parameter	Specification
Intra-Assay Precision (CV%)	< 8%
Inter-Assay Precision (CV%)	< 10%
Recovery	85-115%
Cross-Reactivity	No significant cross-reactivity with unmodified H2B or other histone modifications.

Troubleshooting

Problem	Possible Cause	Solution
High Background	Insufficient washing	Increase the number of washes.
Contaminated reagents	Use fresh reagents.	
Poor Standard Curve	Improper standard dilution	Prepare fresh standards and repeat the dilution series carefully.
Reagents not at room temperature	Ensure all reagents are at room temperature before use.	
Low Signal	Insufficient incubation time/temperature	Ensure incubation times and temperatures are as specified.
Inactive reagents	Check the expiration date of the kit.	

For further assistance, please contact our technical support team.

- To cite this document: BenchChem. [Application Notes and Protocols for the Detection of H2Bmy85frx]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15186974#commercial-kits-for-h2bmy85frx-detection\]](https://www.benchchem.com/product/b15186974#commercial-kits-for-h2bmy85frx-detection)

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